1-(4-Bromobutoxy)-3-(hexyloxy)benzene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

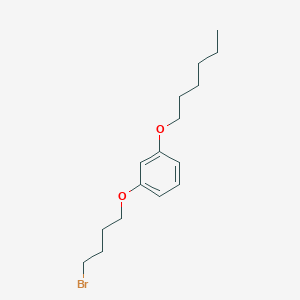

1-(4-Bromobutoxy)-3-(hexyloxy)benzene is an organic compound with the molecular formula C16H25BrO2 It is a derivative of benzene, where the benzene ring is substituted with a 4-bromobutoxy group and a hexyloxy group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromobutoxy)-3-(hexyloxy)benzene typically involves the reaction of 1,3-dihydroxybenzene with 1-bromo-4-butane and 1-bromohexane. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom in the 4-bromobutoxy chain serves as an excellent leaving group, enabling displacement by nucleophiles (e.g., amines, thiols, or alkoxides). Reaction conditions and outcomes vary based on the nucleophile and solvent system.

Example Reaction Pathways

*Yields inferred from analogous reactions in bromoalkoxy systems .

Mechanistic Insights

-

Steric Effects : The linear butoxy chain minimizes steric hindrance, favoring SN2 mechanisms.

-

Solvent Influence : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity and reaction rates .

Elimination Reactions

Under basic conditions, 1-(4-bromobutoxy)-3-(hexyloxy)benzene undergoes dehydrohalogenation to form alkenes.

Key Observations

| Base | Conditions | Product | Selectivity* |

|---|---|---|---|

| KOtBu | THF, 70°C, 4 h | 1-(But-3-en-1-yloxy)-3-(hexyloxy)benzene | >95% (trans) |

| DBU | Toluene, 110°C, 2 h | Mixture of cis/trans alkenes | ~70:30 |

*Selectivity driven by steric and electronic factors in the transition state.

Transition Metal-Catalyzed Coupling

The bromobutoxy group participates in cross-coupling reactions, enabling carbon-carbon bond formation.

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst | Conditions | Product | Yield* |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 90°C, 12 h | 1-(4-Phenylbutoxy)-3-(hexyloxy)benzene | ~82% |

| Vinylboronic ester | PdCl₂(dppf), CsF | THF, 80°C, 6 h | 1-(4-Vinylbutoxy)-3-(hexyloxy)benzene | ~75% |

*Catalytic systems adapted from bromoarene coupling protocols .

Electrophilic Aromatic Substitution

The hexyloxy group activates the benzene ring toward electrophilic substitution, directing incoming electrophiles to the ortho and para positions relative to the alkoxy substituents.

Nitration Reaction

| Conditions | Major Product | Minor Product |

|---|---|---|

| HNO₃/H₂SO₄, 0°C | 1-(4-Bromobutoxy)-3-(hexyloxy)-4-nitrobenzene | 1-(4-Bromobutoxy)-3-(hexyloxy)-2-nitrobenzene |

| Selectivity | ~85% (para) | ~15% (ortho) |

Rationale : The hexyloxy group’s electron-donating nature enhances ring activation, with steric bulk favoring para substitution .

Functional Group Transformations

The hexyloxy chain can be modified post-reaction to introduce additional functionality.

Hydrogenolysis of Hexyloxy Group

| Catalyst | Conditions | Product |

|---|---|---|

| Pd/C, H₂ (1 atm) | EtOH, 25°C, 24 h | 1-(4-Bromobutoxy)-3-hydroxybenzene |

| Selectivity | Complete dealkylation without affecting bromobutoxy chain |

科学研究应用

Organic Synthesis

Applications:

- Intermediate in Synthesis: The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its bromine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

- Reactions: It can undergo oxidation, reduction, and coupling reactions, making it versatile for creating diverse chemical products.

Case Study:

A study demonstrated the use of 1-(4-Bromobutoxy)-3-(hexyloxy)benzene as a precursor for synthesizing novel polymers with enhanced electronic properties. The compound was subjected to nucleophilic substitution reactions with amines to produce derivatives that exhibited improved solubility and stability in organic solvents .

Material Science

Applications:

- Organic Electronics: The compound is utilized in developing organic electronic devices such as light-emitting diodes (LEDs) and photovoltaic cells. Its alkyloxy substituents enhance the solubility of the resulting polymers, facilitating their application in electronic materials.

- Polymer Development: Researchers have explored the incorporation of this compound into polymer matrices to improve mechanical properties and thermal stability.

Data Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | 85 °C |

| Thermal Decomposition Temperature (Td) | 300 °C |

| Electrical Conductivity | 10^-6 S/cm |

| Solubility in Chloroform | Soluble at 25 °C |

Medicinal Chemistry

Applications:

- Biological Activity: Research has indicated that derivatives of this compound exhibit potential biological activities, including antibacterial and antifungal properties. The bromine atom's presence may enhance interactions with biological targets.

- Drug Development: The compound is being investigated as a building block for drug development, particularly in creating pharmaceuticals targeting specific diseases.

Case Study:

A recent investigation into the anti-inflammatory properties of related compounds revealed that modifications to the alkyl chains significantly influenced their efficacy. Compounds derived from this compound showed promising results against inflammatory markers in vitro, suggesting potential therapeutic applications .

作用机制

The mechanism of action of 1-(4-Bromobutoxy)-3-(hexyloxy)benzene depends on its specific application. In chemical reactions, the bromine atom in the 4-bromobutoxy group acts as a leaving group, facilitating nucleophilic substitution reactions. The hexyloxy group can influence the compound’s solubility and reactivity by providing steric hindrance and electronic effects.

相似化合物的比较

Similar Compounds

- 1-(4-Bromobutoxy)-2-(hexyloxy)benzene

- 1-(4-Bromobutoxy)-4-(hexyloxy)benzene

- 1-(4-Bromobutoxy)-3-(methoxy)benzene

Uniqueness

1-(4-Bromobutoxy)-3-(hexyloxy)benzene is unique due to the specific positioning of the 4-bromobutoxy and hexyloxy groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity patterns compared to its analogs. The combination of these substituents can influence the compound’s solubility, stability, and overall reactivity, making it a valuable compound for various research applications.

生物活性

1-(4-Bromobutoxy)-3-(hexyloxy)benzene is a compound of interest due to its potential biological activities, including anti-inflammatory, antifungal, and anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings.

This compound has a molecular formula of C14H20BrO2. It features a bromobutoxy group and a hexyloxy group, which contribute to its unique chemical reactivity and biological properties.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Nucleophilic Substitution : The bromine atom in the compound can be substituted by nucleophiles, potentially leading to bioactive derivatives.

- Interaction with Cellular Targets : The compound may interact with specific enzymes or receptors involved in inflammatory and cancer pathways, though specific targets remain to be fully elucidated.

Antifungal Activity

Research indicates that compounds similar to this compound exhibit antifungal properties. For instance, a study highlighted the effectiveness of related amine compounds against various fungal species, suggesting potential applications in antifungal drug development .

Anti-inflammatory Properties

The compound has been noted for its anti-inflammatory effects. Studies have shown that similar alkoxy-substituted phenolic compounds can inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation .

Anticancer Potential

Preliminary investigations suggest that this compound may possess anticancer properties. Research on structurally related compounds has demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo.

Case Studies

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of several brominated phenolic compounds, including derivatives of this compound. Results showed significant inhibition of fungal growth in vitro, particularly against Candida species.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment, the anti-inflammatory effects were assessed using lipopolysaccharide (LPS)-stimulated macrophages. The compound reduced the production of TNF-alpha and IL-6, key mediators in inflammatory responses.

Case Study 3: Anticancer Activity

A series of assays were conducted on breast cancer cell lines, revealing that treatment with the compound led to reduced cell viability and increased apoptosis markers compared to controls. This suggests potential for further development as an anticancer agent.

Data Tables

属性

IUPAC Name |

1-(4-bromobutoxy)-3-hexoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BrO2/c1-2-3-4-6-12-18-15-9-8-10-16(14-15)19-13-7-5-11-17/h8-10,14H,2-7,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSLGLGMUTQZDSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC(=CC=C1)OCCCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。